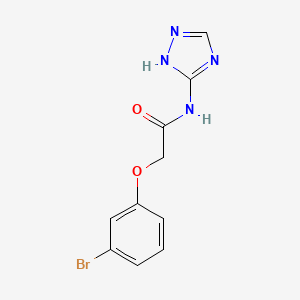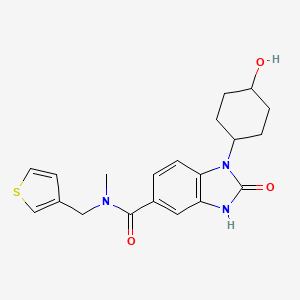
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical reactions. For example, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, showcasing a method that might be relevant to synthesizing complex structures similar to the compound (Pouramiri, Kermani, & Khaleghi, 2017). Other relevant synthetic approaches include the formation of piperidine derivatives via reactions involving propargyl amines and cyclopropanes, demonstrating the versatility of methods available for constructing piperidine-based compounds (Lebold, Leduc, & Kerr, 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied. For instance, the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine involved spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside Density Functional Theory (DFT) calculations to determine optimized geometrical parameters and vibrational assignments. This detailed analysis provides a framework for understanding the structural features of complex piperidine derivatives (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, offering insights into their reactivity and functional group transformations. For example, the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles to form 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives illustrates the synthetic versatility of piperidine-containing compounds (Zhang, Luo, Gan, Wan, & Wang, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A notable application involves the synthesis of novel derivatives, such as 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which were synthesized using N-benzyl-2-cyanoacetamide. These compounds, including structures similar to the one , have been evaluated for their antibacterial activities against both Gram-negative and Gram-positive bacteria. The process highlights clean, metal-free transitions, and environmentally friendly approaches to synthesizing benzo[f]chromene-2-carboxamide derivatives, suggesting potential applications in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Catalyzed Synthesis of Piperidines
Another application is observed in the synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II). This process allows access to highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization, indicating its significance in the synthesis of complex piperidine structures for pharmaceutical applications (Lebold, Leduc, & Kerr, 2009).
Pharmacological Applications
The structure closely resembles compounds investigated for their pharmacological profiles. For example, benzamide derivatives bearing a piperidine ring have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating their potential application in gastrointestinal motility disorders (Sonda et al., 2003).
Anti-Fatigue Effects
Benzamide derivatives, including piperidine-based structures, have been synthesized and tested for their anti-fatigue effects. These compounds showed enhanced forced swimming capacity in mice, suggesting potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Antipsychotic and Anti-Acetylcholinesterase Activities
Piperidine derivatives have also been explored for their roles as dopamine D3 and D4 receptor antagonists, displaying potent antipsychotic activity in animal models. This highlights their potential use in developing new treatments for psychiatric disorders (Ohmori et al., 1996). Additionally, certain piperidine derivatives exhibit significant anti-acetylcholinesterase activity, proposing their use as potential antidementia agents (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c23-20(26)12-15-25(16-17-6-2-1-3-7-17)22(28)19-10-13-24(14-11-19)21(27)18-8-4-5-9-18/h1-3,6-7,18-19H,4-5,8-16H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHHNHNTUJPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N(CCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide (non-preferred name) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

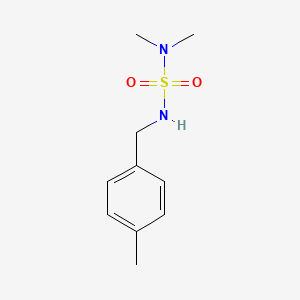
![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)
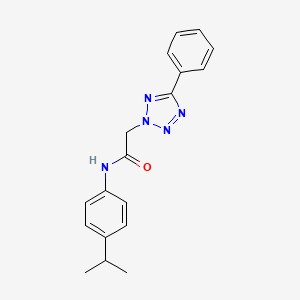
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
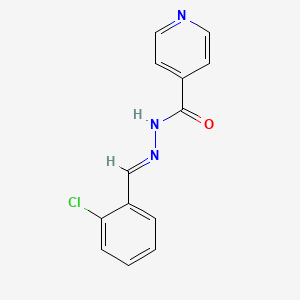
![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
